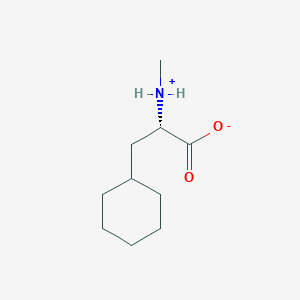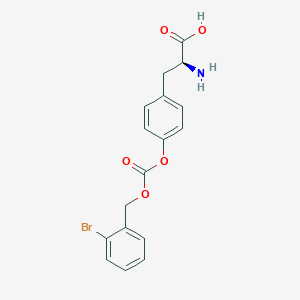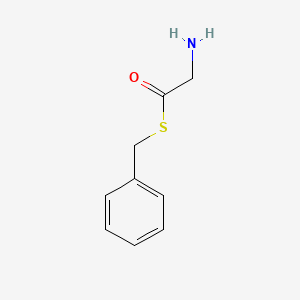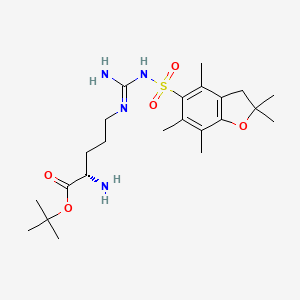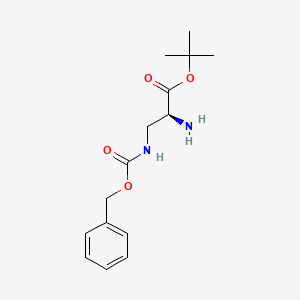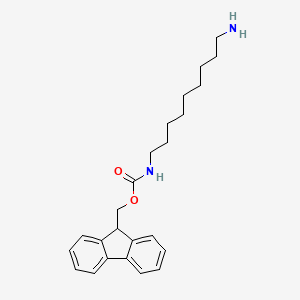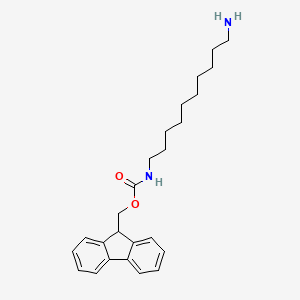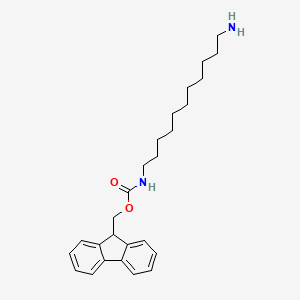
(S)-6-Acrylamido-2-aminohexanoic acid
Vue d'ensemble
Description
(S)-6-Acrylamido-2-aminohexanoic acid is a useful research compound. Its molecular formula is C9H16N2O3 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrophobic and Flexible Structural Element : 6-Aminohexanoic acid, a derivative of (S)-6-Acrylamido-2-aminohexanoic acid, is noted for its hydrophobic, flexible structure. It's primarily used clinically as an antifibrinolytic drug and plays a significant role in the chemical synthesis of modified peptides and in the polyamide synthetic fibers (nylon) industry. It's also used as a linker in various biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Enzyme Study : A study of 6-Aminohexanoic acid cyclic dimer hydrolase, produced by Achromobacter guttatus, revealed insights into the enzyme's molecular weight, pH and temperature optimum, and substrate specificity. This enzyme is a dimeric enzyme and exhibits strong inhibition by specific chemicals (Kinoshita et al., 1977).
Purification and Characterization of Enzymes : Another study focused on the purification and characterization of 6-aminohexanoic-oligomer hydrolase of Flavobacterium sp. Ki72. The study provided insights into the molecular weight, pH and temperature optimum, kinetic parameters, and substrate specificity of the enzyme (Kinoshita et al., 1981).
Industrial Applications of Acrylamide : Acrylamide, from which this compound is derived, is used as a precursor in the production of polymers like polyacrylamide. These polymers are extensively used in water and wastewater treatment, pulp and paper processing, and mining and mineral processing (Taeymans et al., 2004).
Polymer Research : Research on well-defined poly(sodium 2-(acrylamido)-2-methylpropanesulfonate-block-sodium 6-acrylamidohexanoate) demonstrated the polymer's pH-induced association and dissociation behavior, which is significant for various applications in polymer science (Yusa et al., 2003).
Textile Industry Applications : A study on the plasma treatment of polypropylene fabric for improved dyeability with soluble textile dyestuff explored the grafting of different compounds, including 6-aminohexanoic acid, on activated surfaces. This research is pivotal for the textile industry (Yaman et al., 2009).
Pharmaceutical Applications : The interaction of 6-aminohexanoic acid with the heavy chain of human plasmin, which plays a critical role in the inhibition of the enzyme, has been studied. This research has implications for the development of pharmaceutical applications (Rickli & Otavsky, 1975).
Materials Science : A study on the electrical, rheological, and morphological properties of polyamide 6 and acrylonitrile–butadiene–styrene blends with multiwall carbon nanotubes, using a unique reactive modifier (sodium salt of 6-amino hexanoic acid), reveals significant applications in materials science (Bose et al., 2009).
Propriétés
IUPAC Name |
(2S)-2-amino-6-(prop-2-enoylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-2-8(12)11-6-4-3-5-7(10)9(13)14/h2,7H,1,3-6,10H2,(H,11,12)(H,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKBZVCSFYNRBY-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NCCCC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




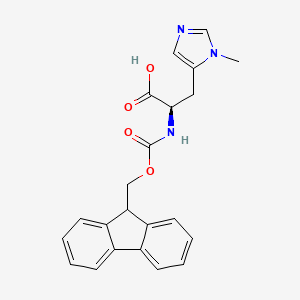
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]-(prop-2-ynylamino)methylidene]amino]pentanoic acid](/img/structure/B8084636.png)
